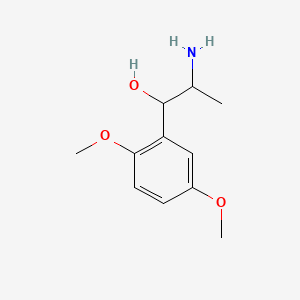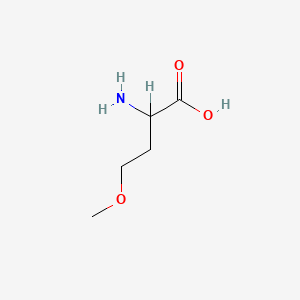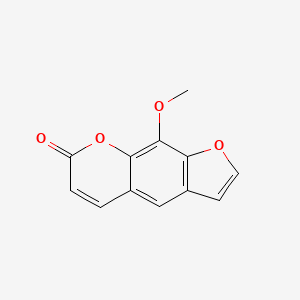
Methyl (tetrahydro-2-pyranyl)reserpate
Übersicht
Beschreibung
Methyl (tetrahydro-2-pyranyl)reserpate is a derivative of reserpine, an alkaloid found in the roots of Rauwolfia serpentina and Rauwolfia vomitoria. Reserpine has been historically significant in the field of psychopharmacology due to its tranquilizing and antihypertensive properties . This compound is a modified form of reserpine, designed to enhance its stability and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (tetrahydro-2-pyranyl)reserpate typically involves the esterification of reserpine with tetrahydro-2-pyranyl methanol. The reaction is catalyzed by acidic conditions, often using p-toluenesulfonic acid in dichloromethane at ambient temperature . The process involves the protection of the hydroxyl group of reserpine to form the tetrahydropyranyl ether, followed by esterification to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (tetrahydro-2-pyranyl)reserpate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (tetrahydro-2-pyranyl)reserpate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and protection-deprotection reactions.
Biology: The compound is utilized in studies investigating the metabolism and pharmacokinetics of reserpine derivatives.
Medicine: Research focuses on its potential as a therapeutic agent for hypertension and psychiatric disorders.
Industry: It serves as an intermediate in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of methyl (tetrahydro-2-pyranyl)reserpate is similar to that of reserpine. It inhibits the uptake of norepinephrine into storage vesicles, leading to the depletion of catecholamines and serotonin from central and peripheral axon terminals . This results in reduced sympathetic nervous system activity, contributing to its antihypertensive and tranquilizing effects.
Vergleich Mit ähnlichen Verbindungen
Reserpine: The parent compound, known for its antihypertensive and tranquilizing properties.
Rescinnamine: Another derivative of reserpine with similar pharmacological effects.
Deserpidine: A related compound with comparable actions on the nervous system.
Uniqueness: Methyl (tetrahydro-2-pyranyl)reserpate is unique due to its enhanced stability and bioavailability compared to reserpine. The tetrahydropyranyl group provides protection against hydrolysis, making it more suitable for pharmaceutical applications.
Eigenschaften
CAS-Nummer |
751-73-5 |
|---|---|
Molekularformel |
C28H38N2O6 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
methyl 6,18-dimethoxy-17-(oxan-2-yloxy)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C28H38N2O6/c1-32-17-7-8-18-19-9-10-30-15-16-12-23(36-24-6-4-5-11-35-24)27(33-2)25(28(31)34-3)20(16)14-22(30)26(19)29-21(18)13-17/h7-8,13,16,20,22-25,27,29H,4-6,9-12,14-15H2,1-3H3 |
InChI-Schlüssel |
VTHDACIJKLUNPX-UHFFFAOYSA-N |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC6CCCCO6 |
Isomerische SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC6CCCCO6 |
Kanonische SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC6CCCCO6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Methyl tetrahydropyranylreserpate; NSC 169861; NSC-169861; NSC169861. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(4aR,6R,7R,8R,8aR)-7,8-dihydroxy-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid](/img/structure/B1676426.png)
